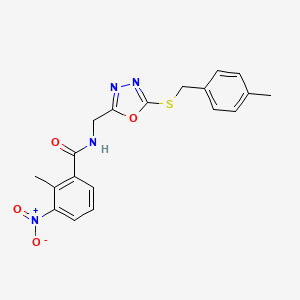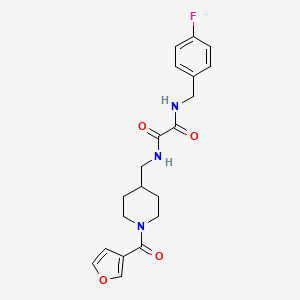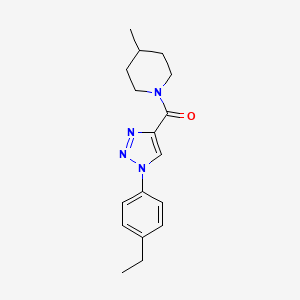
2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Compounds related to 2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide have shown significant antimicrobial and anti-inflammatory activities. For instance, some derivatives have exhibited higher antibacterial and antifungal activities compared to standard drugs like clotrimazole and sulfamethoxazole. Additionally, certain derivatives demonstrated considerable anti-inflammatory and antinociceptive activities when compared with drugs such as indomethacin and morphine (Bassyouni et al., 2012).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, which are structurally related, have been studied for their antifungal and apoptotic effects, particularly against Candida species. Some compounds in this category have been identified as potent against Candida albicans and C. glabrata. These compounds are also noted for their non-toxic nature against healthy cells (Çavuşoğlu et al., 2018).
Anticancer Potential
Certain derivatives of 2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide have shown potential in anticancer research. For example, a study found that specific derivatives had significant antitumor activity against breast cancer and lung cancer cell lines, suggesting a promising avenue for cancer treatment research (Galal et al., 2010).
Corrosion Inhibition
Research has also been conducted on the use of oxadiazole derivatives as corrosion inhibitors. These compounds, which are chemically related, have shown efficacy in inhibiting mild steel corrosion in acidic environments, indicating potential industrial applications (Kalia et al., 2020).
Antimicrobial Agents
Derivatives of oxadiazole have also been synthesized and tested for antimicrobial activities, showing promising results against various bacterial strains, including Staphylococcus spp. Some compounds exhibited strong bactericidal effects, making them potential candidates for antimicrobial agents (Paruch et al., 2020).
properties
IUPAC Name |
2-methyl-N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-12-6-8-14(9-7-12)11-28-19-22-21-17(27-19)10-20-18(24)15-4-3-5-16(13(15)2)23(25)26/h3-9H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXXFVATECZZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)
![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)
![4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2586555.png)
![2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B2586558.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)
![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

![Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586567.png)
![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)
